1,3-Oxathiolan-2-one

描述

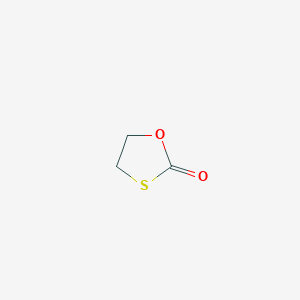

Structure

3D Structure

属性

IUPAC Name |

1,3-oxathiolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2S/c4-3-5-1-2-6-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJDXKBYZZGECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062981 | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3326-89-4 | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-OXATHIOLAN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD7J9EO5EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 1,3 Oxathiolan 2 One and Its Analogues

Diverse Cyclization Approaches for the 1,3-Oxathiolan-2-one Ring System

Ring-Closure Reactions from Precursor Compounds

The formation of the 1,3-oxathiolane (B1218472) ring can be achieved through the cyclization of acyclic precursors that already contain the requisite carbon, oxygen, and sulfur atoms. A common strategy involves the reaction of a glycolic aldehyde derivative with a mercaptoacetic acid. For instance, a protected glycolic aldehyde can react with 2-mercaptoacetic acid at reflux in toluene (B28343) to yield a 1,3-oxathiolane lactone, which can then be further functionalized. nih.govbeilstein-journals.org This method is particularly useful in the synthesis of complex nucleoside analogues. nih.govbeilstein-journals.org

Another approach utilizes the reaction of a diether alcohol with n-butyryl chloride to produce an acetal, which can then be transformed into the 1,3-oxathiolane ring. google.com Alternatively, the dimer of mercaptoacetaldehyde (B1617137) can react with a protected hydroxyacetaldehyde under neutral or basic conditions to form a 2-hydroxymethyl-5-hydroxy-1,3-oxathiolane. google.com A notable development in this area is the use of sulfenyl chloride chemistry, where chloroacetic acid, vinyl acetate, and sodium thiosulfate (B1220275) are used to construct the oxathiolane framework from acyclic precursors. nih.govchemrxiv.org This process involves the regioselective 1,2-insertion of a sulfenyl chloride into the double bond of vinyl acetate. chemrxiv.org

The intramolecular cyclization of 2-hydroxythiocyanates has also been explored. The reaction of 2-hydroxythiocyanates with 1-adamantyl or tert-butyl alcohols can lead to the formation of N-alkyl-1,3-oxathiolane-2-imines. semanticscholar.org The success of this synthesis depends on the alkylation of the thiocyano group being faster than the intramolecular cyclization of the 2-hydroxythiocyanate. semanticscholar.org

Reactions of Oxiranes with Carbon Disulfide and Carbonyl Sulfide (B99878)

The reaction of oxiranes (epoxides) with carbon disulfide (CS₂) and carbonyl sulfide (COS) represents a highly atom-economical and widely employed method for the synthesis of 1,3-oxathiolan-2-thiones and 1,3-oxathiolan-2-ones, respectively.

The cycloaddition of oxiranes with CS₂ is a versatile method for producing 1,3-oxathiolane-2-thiones. oup.comoup.comrsc.org High pressure can significantly accelerate this reaction. For example, the reaction of 2,2-dimethyloxirane (B32121) with CS₂ in the presence of triethylamine (B128534) under high pressure yields 5,5-dimethyl-1,3-oxathiolane-2-thione in high yield. oup.com However, the product selectivity can be influenced by the substituents on the oxirane ring. oup.com In some cases, 1,3-dithiolane-2-thiones can be formed as byproducts or even the main product. oup.comoup.com

The reaction of oxiranes with carbonyl sulfide (COS) provides a direct route to 1,3-oxathiolan-2-ones. rsc.orggoogle.com This reaction is often catalyzed and can be influenced by temperature and the nature of the catalyst. For instance, guanidine (B92328) bases have been shown to be effective organocatalysts for the coupling of COS with epoxides under mild, solvent-free conditions. rsc.org The reaction temperature can be adjusted to selectively synthesize either cyclic monothiocarbonates or dithiocarbonates for aliphatic epoxides. rsc.org

The cycloaddition of oxiranes with CS₂ or COS can be significantly promoted by the presence of nucleophiles. Methoxide (B1231860) ions, generated from sodium hydride and methanol, have been shown to be highly effective in promoting the reaction of oxiranes with carbon disulfide to produce 1,3-oxathiolane-2-thiones in excellent yields (86–96%) at room temperature. organic-chemistry.orgresearchgate.netscispace.com The proposed mechanism involves the addition of the methoxide ion to CS₂, followed by a nucleophilic attack on the oxirane ring. organic-chemistry.org

Halide ions, often from metal halide salts, can also act as nucleophiles to initiate the ring-opening of the epoxide, facilitating the subsequent cycloaddition with CS₂ or COS. rsc.orgrsc.org For example, a gallium-aminotrisphenolate catalyst in combination with a tetra-n-butylammonium halide co-catalyst has been used for the synthesis of 1,3-oxathiolane-2-thiones from both terminal and internal epoxides. rsc.org

A variety of organocatalysts have been developed to promote the cycloaddition of oxiranes with COS and its derivatives, leading to functionalized 1,3-oxathiolan-2-ones. Guanidine bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) have proven to be efficient, metal-free catalysts for this transformation under mild, solvent-free conditions. rsc.org N-heterocyclic carbenes (NHCs) and N-heterocyclic olefins (NHOs) have also been investigated as catalysts for the cycloaddition of CO₂, COS, and CS₂ to epoxides. researchgate.netresearchgate.net

Furthermore, TfOH-catalyzed [3+2] cycloaddition of donor-acceptor oxiranes with isothiocyanates provides a route to highly substituted 1,3-oxathiolane-2-imines, which can be subsequently hydrolyzed to the corresponding 1,3-oxathiolan-2-ones. researchgate.netresearchgate.net This method offers high Z-selectivity and good functional group tolerance. researchgate.netresearchgate.net

Nucleophile-Promoted Cycloadditions (e.g., Methoxide, Halides)

Intramolecular Cyclization Pathways for this compound Derivatives

Intramolecular cyclization represents another key strategy for the synthesis of this compound derivatives. One such pathway involves the cyclization of 2-hydroxythiocyanates. semanticscholar.org Another example is the lipase-catalyzed cyclization of hemithioacetal intermediates, formed from the reaction of a methyl thioglycolate with an aldehyde, to produce 1,3-oxathiolan-5-ones. nih.govbeilstein-journals.org This enzymatic approach allows for dynamic covalent kinetic resolution, leading to enantiomerically enriched products. nih.govbeilstein-journals.org

Computational and experimental studies have been conducted on the intramolecular cyclization of ketenimines bearing N-acylimino units, which can lead to different heterocyclic products depending on the reaction pathway. acs.org While not directly forming 1,3-oxathiolan-2-ones, these studies provide valuable insights into the principles of intramolecular cyclization that can be applied to the design of new synthetic routes.

Multi-Component Reaction Strategies for 1,3-Oxathiolan-2-ylidenes

Multi-component reactions (MCRs) offer an efficient and convergent approach to the synthesis of complex molecules like 1,3-oxathiolan-2-ylidenes from simple starting materials in a single step. A notable example is the one-pot reaction between C-H acidic compounds, carbon disulfide, and oxiranes in the presence of triethylamine in water. nih.gov This method provides high yields of functionalized 1,3-oxathiolan-2-ylidene derivatives under mild conditions. nih.gov

Another MCR involves the reaction of nitromethane, carbon disulfide, and oxiranes, also catalyzed by triethylamine, which can be performed under microwave irradiation in water to synthesize substituted 1,4-oxathiane-3-thiones, showcasing the versatility of these components. colab.ws The reaction of terminal alkynes, elemental sulfur, and strained heterocycles also represents a three-component reaction for the synthesis of related sulfur-containing heterocycles. researchgate.net

Data Tables

Table 1: Examples of Nucleophile-Promoted Synthesis of 1,3-Oxathiolane-2-thiones

| Oxirane Substrate | Nucleophile/Base | Solvent | Yield (%) | Reference |

| Phenoxymethyl oxirane | NaH/MeOH | - | 96 | organic-chemistry.orgresearchgate.net |

| Phenyl oxirane | NaH/MeOH | - | 94 | organic-chemistry.org |

| 1,2-Epoxy-3-phenoxypropane | NaOH | - | 55 | researchgate.net |

| 2,2-Dimethyloxirane | Triethylamine | - | High | oup.com |

Table 2: Organocatalyzed Synthesis of this compound Analogues

| Oxirane Substrate | Reagent | Catalyst | Product Type | Yield (%) | Reference |

| Propylene oxide | COS | TBD | Monothiocarbonate | High | rsc.org |

| Donor-acceptor oxirane | Isothiocyanate | TfOH | 1,3-Oxathiolane-2-imine | Good to Excellent | researchgate.netresearchgate.net |

| CH-acids, CS₂, oxiranes | - | Triethylamine | 1,3-Oxathiolan-2-ylidene | High | nih.gov |

Transformation Strategies from Related Sulfur-Containing Heterocycles

Conversion from 1,3-Dithiolane-2-thiones via Oxygen Exchange

Another procedure for converting 1,3-dithiolane-2-thiones to 1,3-dithiolan-2-ones involves their reaction with epoxides in the presence of HBF₄·Et₂O. rsc.org This reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) or chlorobenzene, with temperatures ranging from 0–5 °C to room temperature or 80 °C, and provides product yields between 63–95%. rsc.org Under certain conditions, it is also possible to isolate the spiro-intermediate, 1-oxa-4,6,9-trithiaspiro[4.4]nonane. rsc.org

Interconversion from 1,3-Oxathiolan-2-thiones and 1,3-Dithiolan-2-ones

The interconversion between different five-membered sulfur-containing heterocycles provides versatile synthetic routes. For instance, 1,3-oxathiolan-2-ones and 1,3-oxathiolan-2-thiones can be converted into 1,3-dithiolan-2-thiones. rsc.org This transformation can be achieved by reacting the cis- or trans-isomers of substituted 1,3-oxathiolan-2-ones and -thiones with potassium O-methyl dithiocarbonate. rsc.org This method generally proceeds with retention of configuration and is proposed to occur through the formation of an intermediate episulfide. rsc.org

Furthermore, the reaction between epoxides and carbon disulfide can be catalyzed by a bimetallic aluminum(salen) complex in combination with a co-catalyst like tetrabutylammonium (B224687) bromide. acs.orgnih.govacs.org The product selectivity is temperature-dependent; at 50 °C, 1,3-oxathiolane-2-thiones are the primary products, whereas at 90 °C, the reaction favors the formation of 1,3-dithiolane-2-thiones. acs.orgnih.govacs.org High-pressure conditions (800 MPa) in the presence of triethylamine can also influence the reaction of epoxides with carbon disulfide, leading to a mixture of 1,3-dithiolan-2-one, 1,3-dithiolane-2-thione, and this compound. researchgate.netoup.com

Stereoselective Synthesis Protocols for Chiral this compound Scaffolds

The development of stereoselective methods for synthesizing chiral 1,3-oxathiolane-2-one scaffolds is crucial for accessing enantiomerically pure therapeutic agents. nih.govbeilstein-journals.org A key strategy involves the stereoselective coupling of a 1,3-oxathiolane sugar intermediate with a nucleobase, often employing a Lewis acid catalyst to direct the stereochemistry. nih.govresearchgate.net For example, Lewis acids such as stannic chloride can form a chelation complex with the oxathiolane intermediate, leading to the exclusive formation of the β-anomer upon coupling with a silylated nucleobase. nih.gov

Zirconium(IV) chloride has also been identified as an effective and mild catalyst for the N-glycosylation step in the synthesis of lamivudine (B182088), a 1,3-oxathiolane nucleoside analogue. researchgate.netgoogle.com This catalyst promotes the stereoselective formation of the desired cis-(-)-isomer in high yield and optical purity. google.com The proposed mechanism involves the activation of the substrate by the Lewis acid, facilitating the stereocontrolled formation of the C-N glycosidic bond. researchgate.net

Derivatization and Functionalization Strategies at the this compound Core

Regioselective Functionalization at Ring Positions

Regioselective functionalization of the 1,3-oxathiolane ring is essential for creating diverse derivatives. One approach involves the visible-light-promoted difunctionalization of styrenes using eosin (B541160) Y as an organophotoredox catalyst. rsc.orgallfordrugs.comallfordrugs.com This method allows for the direct synthesis of 1,3-oxathiolane-2-thiones from styrenes, carbon disulfide, and atmospheric oxygen at room temperature, avoiding the need for pre-functionalized oxiranes. rsc.orgallfordrugs.comallfordrugs.com

Another strategy involves the reaction of α-enolic dithioesters with epoxides in the presence of a base like cesium carbonate. thieme-connect.com This method provides a one-step synthesis of 1,3-oxathiolan-2-ylidenes under mild conditions from readily available starting materials. thieme-connect.com The regiochemistry of the epoxide ring-opening is a key factor in this transformation. thieme-connect.com

Synthesis of Exocyclic Carbonyl and Imino Derivatives (e.g., 1,3-Oxathiolan-2-ylidenes)

The synthesis of 1,3-oxathiolan-2-ylidenes and their imino analogues has been achieved through various synthetic routes. A convenient method for constructing 1,3-oxathiolan-2-ylidenes involves the sodium borohydride (B1222165) reduction of the addition product of dithiocarbamic acid esters with α-bromoketones under basic conditions. researchgate.net

Furthermore, a DBU-assisted coupling and 5-exo-dig cyclization of isothiocyanates with internal propargyl alcohols provides a route to (Z)-N-(Z)-4-ethylidene-1,3-oxathiolan-2-ylidenes and (Z)-1,3-oxathiol-2-ylidenes with high Z-selectivity. scispace.comrsc.org The nucleophilic attack of the isothiocyanate (either S- or N-nucleophilic) is dependent on the nature of the propargyl alcohol. scispace.comrsc.org

Triflic acid-catalyzed [3+2] cycloaddition of donor-acceptor oxiranes with isothiocyanates offers a metal-free pathway to highly substituted 1,3-oxathiolane-2-imines in good to excellent yields and with high Z-selectivity. researchgate.netresearchgate.net These imino derivatives can subsequently be hydrolyzed to the corresponding 1,3-oxathiolan-2-ones. researchgate.net

Data Tables

Table 1: Conversion of 1,3-Dithiolane-2-thione to 1,3-Dithiolan-2-one

| Method | Reagents and Conditions | Yield | Reference |

| Gas-Phase | Molybdenum trioxide on pumice, dynamic vacuum or atmospheric pressure flow | up to 67% | nih.govfrontiersin.orgresearchgate.net |

| Epoxide Reaction | Epoxides, HBF₄·Et₂O, anhydrous CH₂Cl₂ or chlorobenzene, 0-80°C | 63-95% | rsc.org |

Table 2: Synthesis of 1,3-Oxathiolane-2-thiones and 1,3-Dithiolane-2-thiones from Epoxides

| Catalyst System | Temperature | Major Product | Reference |

| [Al(salen)]₂O, TBAB | 50 °C | 1,3-Oxathiolane-2-thione | acs.orgnih.govacs.org |

| [Al(salen)]₂O, TBAB | 90 °C | 1,3-Dithiolane-2-thione | acs.orgnih.govacs.org |

Table 3: Stereoselective N-Glycosylation for Chiral 1,3-Oxathiolane Scaffolds

| Lewis Acid | Key Feature | Product Stereochemistry | Reference |

| SnCl₄ | In situ chelation | Exclusive β-anomer | nih.gov |

| ZrCl₄ | Mild, efficient catalyst | Predominantly cis-(-)-isomer | researchgate.netgoogle.com |

Preparation of Fused Ring Systems (e.g., 1,3-Benzoxathiol-2-ones)mdpi.com

The synthesis of fused ring systems, particularly 1,3-benzoxathiol-2-ones, represents a significant area of research due to the varied biological activities associated with this scaffold. These compounds serve as important pharmacophores, exhibiting a range of activities including antibacterial, antioxidant, and antitumor effects. lp.edu.ua Various synthetic strategies have been developed to access these fused heterocyclic systems, often starting from substituted phenols or quinones.

A prevalent method for the synthesis of 1,3-benzoxathiol-2-one (B14798029) derivatives involves the reaction of quinones with thiourea (B124793) in the presence of a strong acid. This approach allows for the formation of the fused oxathiolone ring system in a straightforward manner. For instance, the reaction of 1,4-benzoquinone (B44022) or 1,4-naphthoquinones with thiourea at room temperature leads to the formation of intermediate isothiuronium (B1672626) salts. These intermediates can then be cyclized under heating to yield the corresponding 1,3-benzoxathiol-2-ones or naphtho[2,1-d] scielo.broxathiol-2-ones with high yields.

Another key strategy involves the modification of a pre-existing 1,3-benzoxathiol-2-one core. For example, commercially available 6-hydroxy-benzo[d] scielo.broxathiol-2-one can be functionalized through a series of reactions to produce a variety of derivatives. lp.edu.uascielo.br A common sequence begins with the selective nitration at the 5-position of the benzoxathiolone ring using nitric acid in dichloromethane. lp.edu.uascielo.br This is followed by methylation of the phenolic hydroxyl group and subsequent reduction of the nitro group to an amine. scielo.br This amino intermediate serves as a versatile building block for the synthesis of more complex derivatives, such as sulfonamides and Schiff bases, through coupling reactions with various sulfonyl chlorides or aldehydes, respectively. lp.edu.uascielo.bracs.org

The synthesis of novel 1,3-benzoxathiol-2-one sulfonamides has been achieved by coupling 5-amino-6-methoxybenzo[d] scielo.broxathiol-2-one with different 4-substituted benzenesulfonyl chlorides in the presence of pyridine (B92270) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). scielo.bracs.org Similarly, Schiff base derivatives have been prepared by reacting the amino intermediate with a variety of benzaldehydes and heteroaromatic aldehydes. lp.edu.ua

A different approach to fused 1,3-oxathiole (B12646694) systems involves the rhodium-catalyzed reaction of cyclic 2-diazo-1,3-diketones with aryl isothiocyanates. This method efficiently produces 2-arylimino-6,7-dihydrobenzo[d] scielo.broxathiol-4(5H)-ones in good to excellent yields under mild conditions.

The following table summarizes the synthesis of various 1,3-benzoxathiol-2-one derivatives and related fused systems, highlighting the starting materials, reagents, and resulting products.

| Starting Material(s) | Reagent(s) | Product | Yield (%) | Reference |

| 1,4-Benzoquinone, Thiourea | Mineral Acid, Heat | 1,3-Benzoxathiol-2-one | High | |

| 1,4-Naphthoquinone, Thiourea | Mineral Acid, Heat | Naphtho[2,1-d] scielo.broxathiol-2-one | High | |

| 6-Hydroxy-benzo[d] scielo.broxathiol-2-one | HNO₃, CH₂Cl₂ | 6-Hydroxy-5-nitrobenzo[d] scielo.broxathiol-2-one | 75 | lp.edu.uascielo.br |

| 6-Hydroxy-5-nitrobenzo[d] scielo.broxathiol-2-one | CH₃I, K₂CO₃, DMF | 6-Methoxy-5-nitrobenzo[d] scielo.broxathiol-2-one | 74 | scielo.br |

| 6-Methoxy-5-nitrobenzo[d] scielo.broxathiol-2-one | H₂, 10% Pd/C | 5-Amino-6-methoxybenzo[d] scielo.broxathiol-2-one | 93 | scielo.br |

| 5-Amino-6-methoxybenzo[d] scielo.broxathiol-2-one | p-ArSO₂Cl, Pyridine, DMAP | 1,3-Benzoxathiol-2-one sulfonamides | 25-51 | scielo.bracs.org |

| 5-Amino-6-hydroxybenzo[d] scielo.broxathiol-2-one | Benzaldehydes/Heteroaromatic aldehydes | 6-Hydroxy-benzo[d] scielo.broxathiol-2-one Schiff bases | Not specified | lp.edu.ua |

| Cyclic 2-diazo-1,3-diketones, Aryl isothiocyanates | Rh₂(OAc)₄ | 2-Arylimino-6,7-dihydrobenzo[d] scielo.broxathiol-4(5H)-ones | 78-93 |

Reaction Mechanisms and Kinetic Studies of 1,3 Oxathiolan 2 One Transformations

Mechanistic Investigations of Nucleophilic Ring-Opening Reactions

The 1,3-oxathiolan-2-one ring is susceptible to attack by nucleophiles, leading to ring-opening and the formation of various functionalized products. The specific pathway and resulting products are highly dependent on the nature of the nucleophile and the reaction conditions.

Reaction Pathways with Amines and Other Nucleophiles

The reaction of this compound with amines can proceed through several pathways, including mercaptoethylation, mercaptoethyl carboxylation, or the formation of polythioethers, depending on the reaction conditions. rsc.orgresearchgate.net The nucleophilic attack can occur at the carbonyl carbon or the carbon atom adjacent to the sulfur, leading to different ring-opened intermediates. For instance, treatment of 1,3-oxathiolan-2-thione compounds with amines can lead to a ring-opening reaction of the cyclic dithiocarbonate (cycDTC) moiety. google.com

Studies on related cyclic thionocarbamates have shown that soft nucleophiles, such as thiophenolate, attack the 5-carbon, while hard nucleophiles react at the thiocarbonyl group. ntu.ac.uk This suggests that the electronic and steric properties of both the nucleophile and the this compound derivative play a crucial role in determining the reaction pathway.

Mechanisms of Ring-Opening Polymerization (ROP) of 1,3-Oxathiolan-2-ones

Ring-opening polymerization (ROP) of this compound and its derivatives is a key method for synthesizing sulfur-containing polymers. rsc.orgresearchgate.net The polymerization can be initiated by cationic or anionic species, which attack the cyclic monomer to generate a propagating ionic species. rsc.org

Cationic ROP: In the cationic ROP of a cyclic dithiocarbonate derived from N,N-dibenzyl glycidylamine, NMR studies indicated that the initiator (a methyl cation) attacks the sulfur atom of the thiocarbonyl group, which is more reactive than the nitrogen atom. rsc.org This is supported by DFT calculations showing a higher negative charge on the sulfur atom. rsc.org There is also evidence for the formation of a transient aziridinium (B1262131) ion through the participation of the neighboring tertiary amine group. rsc.org

Anionic ROP: The anionic ROP of 1,3-oxathian-2-ones, a related six-membered ring system, has been achieved using potassium tert-butoxide as an initiator. researchgate.net The mechanism involves the nucleophilic attack of the initiator on the monomer, leading to a propagating anionic chain end. rsc.org The choice of monomer and initiator is crucial for controlling the polymerization process and the properties of the resulting polymer. rsc.org

The driving force for the ROP of some strainless monomers can be a thermodynamically favorable isomerization of the resulting functional group. chinesechemsoc.org For example, in the radical ROP of certain cyclic monomers, a radical addition to the thiocarbonyl group is followed by an isomerization that generates a more stable thioester group. chinesechemsoc.org

Metal-Ion Promoted Hydrolysis Mechanisms of 1,3-Oxathiolanes

The hydrolysis of 1,3-oxathiolanes is generally slow but can be significantly promoted by the presence of metal ions. rsc.org Kinetic studies on the mercury(II) and thallium(III) ion-promoted hydrolysis of substituted 1,3-oxathiolanes have provided insights into the reaction mechanisms. rsc.orgrsc.org

For the mercury(II)-promoted hydrolysis of 2,2-diphenyl-1,3-oxathiolane, a complex mechanism is proposed. rsc.org At a pH greater than 3, the reaction involves the slow intramolecular attack of a mercury-bound water molecule on the C(2) atom of a rapidly formed 1:1 adduct between the mercury ion and the oxathiolane. rsc.org The presence of an extra phenyl group can alter the reaction pathway observed with other derivatives. rsc.org

The mechanism for the mercury(II) ion-promoted hydrolysis of 2-phenyl-1,3-dithiolane (B1617770) is simpler, involving a rate-determining intermolecular attack by water on the 1:1 adduct. rsc.org The reactivity of the adduct is significantly affected by the neutralization of its positive charges. rsc.org The thallium(III) ion-promoted hydrolysis follows a similar mechanism, although the adduct formation is less favorable, it reacts with water at a much faster rate. rsc.org

Thermal Decomposition and Decarboxylation Pathways

Thermal decomposition of this compound can lead to decarboxylation and the formation of ethylene (B1197577) sulfide (B99878). researchgate.net The decomposition temperature of some derivatives can be quite low. For example, 5-methyl-1,3-oxathiolan-2-one has a very low decomposition temperature of 137°C. lookchem.com

The thermal decarboxylation of related perfluorinated carboxylic acid salts is a known method for generating perfluoroalkenes. sci-hub.se In some cases, this decarboxylation can be accompanied by an intramolecular cyclization. sci-hub.se Computational studies on the reduction of sulfur dioxide on graphite (B72142) models have proposed a decarboxylation mechanism involving a dioxathiolane intermediate. researchgate.net The free energy of activation for this decarboxylation step has been calculated. researchgate.net

Catalytic Reaction Mechanisms in this compound Synthesis and Conversion

Catalysts play a crucial role in both the synthesis and subsequent conversion of this compound and its derivatives. Understanding the catalytic mechanisms is key to developing efficient and selective synthetic methods.

Elucidation of Reaction Intermediates

The synthesis of 1,3-oxathiolane-2-thiones from the reaction of epoxides and carbon disulfide is a common and well-studied reaction. Various catalytic systems have been developed, and the elucidation of reaction intermediates has been central to understanding the mechanisms.

In a methoxide (B1231860) ion-promoted synthesis, the proposed mechanism involves the initial addition of the methoxide ion to carbon disulfide. organic-chemistry.org This is followed by a nucleophilic attack on the epoxide, leading to the formation of the 1,3-oxathiolane-2-thione. organic-chemistry.org

When using a bimetallic aluminum(salen) complex as a catalyst, kinetic studies and stereochemical analysis have helped to determine a mechanism that differs from that of cyclic carbonate synthesis using the same catalyst. acs.org

In organocatalyzed reactions, such as those using aminocyclopropenium salts, it is proposed that the catalyst activates the epoxide and stabilizes the intermediate through hydrogen bonding. researchgate.net A weakly coordinated iodide anion then acts as a nucleophile to open the epoxide ring. researchgate.net Spectrometric analysis has provided evidence for a nucleophilic catalyst simultaneously activating both the carbon disulfide and the epoxide molecule. researchgate.net

The table below summarizes key findings from various mechanistic studies on this compound and its derivatives.

| Reaction Type | Key Mechanistic Feature | Reactants/Catalysts | Investigated with | Ref. |

| Nucleophilic Ring-Opening | Attack at carbonyl or C5 by amines | This compound, Amines | Product Analysis | rsc.orgresearchgate.net |

| Cationic ROP | Initiator attack on thiocarbonyl sulfur | Cyclic dithiocarbonate, Methyl triflate | NMR, DFT | rsc.org |

| Metal-Ion Promoted Hydrolysis | Intramolecular attack of metal-bound water | 2,2-diphenyl-1,3-oxathiolane, Hg(II) | Kinetic Studies | rsc.org |

| Thermal Decomposition | Decarboxylation to form ethylene sulfide | This compound | Heating | researchgate.net |

| Catalytic Synthesis | Methoxide addition to carbon disulfide | Epoxides, Carbon disulfide, Methoxide | Product Analysis | organic-chemistry.org |

| Catalytic Synthesis | Cooperative catalysis by H-bonding and nucleophile | Epoxides, Carbon disulfide, Aminocyclopropenium iodide | NMR, Control Experiments | researchgate.net |

This detailed examination of the reaction mechanisms provides a fundamental understanding of the chemical behavior of this compound, which is essential for its application in organic synthesis and polymer chemistry.

Role of Organocatalysts and Metal-Based Catalysts

The transformation of this compound and its synthesis are significantly influenced by the choice of catalyst, with both organocatalysts and metal-based systems demonstrating utility in promoting specific reaction pathways. These catalysts play a crucial role in activating substrates and controlling the selectivity of reactions such as cycloadditions and ring-opening polymerizations.

Organocatalysts:

A variety of organocatalytic systems have been developed for the synthesis of 1,3-oxathiolan-2-ones. One notable approach is the cycloaddition of carbonyl sulfide (COS) with propargylic alcohols. rsc.orgrsc.org In this transformation, Lewis base (LB)-COS adducts serve as highly effective organocatalysts. rsc.org Research has shown that adducts of highly polarized olefins, such as N-heterocyclic olefins (NHO) and tetraamino-alkene-based (THPE) olefins, exhibit superior catalytic activity compared to N-heterocyclic carbene (NHC)-COS adducts. rsc.org These reactions proceed under mild conditions and provide functionalized 1,3-oxathiolan-2-ones with excellent yields and complete (Z)-configuration selectivity. rsc.orgrsc.org The proposed mechanism involves the LB-COS adduct mediating a nucleophilic addition. rsc.org

Table 1: Performance of Various LB-COS Adducts in the Cycloaddition of 2-methyl-4-phenylbut-3-yn-2-ol (B159067) with COS rsc.org

| Catalyst (LB-COS Adduct) | Catalyst Type | Yield of this compound (%) |

|---|---|---|

| 1a | NHC-COS | Trace |

| 1b | NHC-COS | Trace |

| 1c | NHC-COS | Trace |

| 1d | NHO-COS | 75 |

| 1e | NHO-COS | 81 |

| 1f | THPE-COS | 88 |

| 1g | THPE-COS | 94 |

Other organocatalytic systems have been explored for the synthesis of related sulfur-containing cyclic compounds, which can sometimes be isomerized to this compound. For instance, six-membered cyclic amidines have been found to efficiently catalyze the cycloaddition of monosubstituted epoxides with carbon disulfide (CS₂) at room temperature. rsc.org Furthermore, the conversion of oxiranes to thiiranes can proceed through a (1,3-oxathiolan-2-ylidene)urea intermediate, highlighting the role of (thio)urea organocatalysis in transformations involving the oxathiolane ring structure. uni-giessen.de

Metal-Based Catalysts:

Metal-based catalysts are employed in both the synthesis and the ring-opening polymerization (ROP) of this compound. For its synthesis, a nickel-catalyzed carbonylation of 2-mercaptoethanol (B42355) has been reported to yield the desired cyclic thiocarbonate. researchgate.net Similarly, selenium can catalyze the carbonylation of certain diol thioethers to form the this compound ring. researchgate.net

Many metal catalysts are used to produce the related compound 1,3-oxathiolane-2-thione, which can subsequently be isomerized to this compound. rsc.org Alkali metal halides, such as lithium bromide, are effective catalysts for the reaction of epoxides with CS₂ to form the thione derivative. rsc.orggoogle.com Bimetallic aluminum(salen) complexes, used in conjunction with a co-catalyst like tetrabutylammonium (B224687) bromide, can also facilitate this reaction. acs.org

In the context of polymerization, titanium-based catalysts have been utilized for the direct ring-opening polymerization (ROP) of ethylene monothiocarbonate (an alternative name for this compound). rsc.orgresearchgate.net Other metal-based systems, including metal alkyls like diethylzinc (B1219324) (ZnEt₂) and metal alkoxides such as titanium(IV) butoxide (Ti(OnBu)₄), also catalyze the polymerization. itu.edu.tr However, these reactions can sometimes be accompanied by decarboxylation, leading to the formation of poly(ethylene sulfide-monothiocarbonate) copolymers rather than pure polythioesters. itu.edu.tr

Table 2: Summary of Catalytic Systems for this compound Transformations

| Catalyst System | Catalyst Type | Transformation | Substrates | Reference |

|---|---|---|---|---|

| NHO-COS / THPE-COS Adducts | Organocatalyst | Cycloaddition Synthesis | Propargylic Alcohols + COS | rsc.org, rsc.org |

| Cyclic Amidines | Organocatalyst | Cycloaddition Synthesis (of thione) | Epoxides + CS₂ | rsc.org |

| Ni-Catalyst | Metal-Based | Carbonylation Synthesis | 2-Mercaptoethanol | researchgate.net |

| Se-Catalyst | Metal-Based | Carbonylation Synthesis | Diol Thioether + CO/O₂ | researchgate.net |

| Alkali Metal Halides (e.g., LiBr) | Metal-Based | Cycloaddition Synthesis (of thione) | Epoxides + CS₂ | rsc.org, google.com |

| [Al(salen)]₂O / TBAB | Metal-Based | Cycloaddition Synthesis (of thione) | Epoxides + CS₂ | acs.org |

| Ti-Catalyst | Metal-Based | Ring-Opening Polymerization | This compound | rsc.org, researchgate.net |

| ZnEt₂, Ti(OnBu)₄ | Metal-Based | Polymerization (with decarboxylation) | This compound | itu.edu.tr |

Computational and Theoretical Approaches to Reaction Mechanism Elucidation

Computational and theoretical methods, particularly Density Functional Theory (DFT), are invaluable tools for elucidating the complex reaction mechanisms associated with this compound and related sulfur-containing heterocycles. These approaches provide detailed insights into reaction pathways, transition states, and molecular properties that are often difficult to determine experimentally.

One key application of computational chemistry is in predicting the reactivity and regioselectivity of ring-opening reactions. For instance, in the cationic ring-opening polymerization (CROP) of a related five-membered cyclic dithiocarbonate, DFT calculations were used to clarify the charge distribution within the monomer. rsc.org The calculations confirmed that the sulfur atom of the thiocarbonyl group possesses a greater negative charge compared to the nitrogen atom in the side chain, indicating the higher reactivity of the sulfur atom towards the cationic initiator. rsc.org This type of analysis is crucial for understanding the initiation step and subsequent polymer chain growth.

Theoretical studies are also employed to assess the thermodynamic feasibility of polymerization. The polymerizability of cyclic monomers is often related to their ring strain. DFT calculations have been used to evaluate the ring strain of cyclic thioesters, such as thiolactide. researchgate.net These studies showed that the predicted polymerizability, based on calculated ring strain, was in good agreement with experimental observations. researchgate.net Such computational models allow for the prediction of reactivity trends across different classes of cyclic monomers, guiding the selection of promising candidates for polymerization.

Furthermore, computational studies can map out entire reaction mechanisms. The conversion of oxiranes to thiiranes, which involves a (1,3-oxathiolan-2-ylidene)urea intermediate, has been investigated using computational methods to provide a deeper understanding of the reaction pathway. uni-giessen.de These studies help to characterize key intermediates and transition states, explaining the observed product formation and selectivity. By modeling the energies of different potential pathways, researchers can identify the most likely mechanism for a given transformation.

Table 3: Application of Computational/Theoretical Methods in Elucidating Reaction Mechanisms

| Computational Method | Application | Insights Gained | Related Compound/Reaction | Reference |

|---|---|---|---|---|

| DFT Calculations | Charge Distribution Analysis | Identified the most nucleophilic site (thiocarbonyl sulfur) for initiator attack in CROP. | 5-((dibenzylamino)methyl)-1,3-oxathiolane-2-thione | rsc.org |

| DFT Calculations | Ring Strain Evaluation | Correlated calculated ring strain with experimentally observed polymerizability. | Thiolactide and other cyclic oxoester-thioesters | researchgate.net |

| Computational Studies | Reaction Mechanism Mapping | Provided insights into the reaction pathway involving oxathiolane-based intermediates. | Conversion of oxiranes to thiiranes | uni-giessen.de |

| Theoretical Study | Thermochemical Properties | Determined enthalpies of formation and structural properties. | 1,3-Thiazolidine-2-thione and 1,3-Oxazolidine-2-thione | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation in 1,3 Oxathiolan 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is a cornerstone technique in the study of 1,3-oxathiolan-2-ones, providing detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

¹H NMR spectroscopy is fundamental for determining the substitution pattern and stereochemistry of the 1,3-oxathiolan-2-one ring. The chemical shifts (δ) and coupling constants (J) of the methylene (B1212753) protons on the ring are particularly informative.

For the parent this compound, the protons on the carbon adjacent to the oxygen (C5) and the sulfur (C4) atoms exhibit distinct chemical shifts due to the differing electronegativity of the heteroatoms. Typically, the protons at C5 (O-CH₂) appear at a lower field (higher ppm) compared to the protons at C4 (S-CH₂).

In a study of 5-[3-(dimethoxymethysilyl)propyloxymethyl]-1,3-oxathiolane-2-thione, a related compound, the proton on the chiral center of the oxathiolane ring (—CH₂—CH(—O—)—CH₂—) was observed as a multiplet at 5.23 ppm. google.com The two protons of the —S—CH₂— group appeared as two doublets of doublets at 3.81 and 3.75 ppm, while the two protons of the —CH(—O—)—CH₂—O— group also presented as two doublets of doublets at 3.70 and 3.61 ppm. google.com These distinct signals and their multiplicities provide crucial information for assigning the relative positions of the substituents.

Interactive Data Table: Representative ¹H NMR Data for a Substituted 1,3-Oxathiolane (B1218472) Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| —CH₂—CH (—O—)—CH₂— | 5.23 | m |

| —S—CH₂ —CH(—O—)— | 3.81, 3.75 | dd |

| —CH(—O—)—CH₂ —O— | 3.70, 3.61 | dd |

Note: Data is for 5-[3-(dimethoxymethysilyl)propyloxymethyl]-1,3-oxathiolane-2-thione. google.com m = multiplet, dd = doublet of doublets.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it.

In this compound, the carbonyl carbon (C=O) is the most deshielded and appears at the lowest field, typically in the range of 160-185 ppm. chemguide.co.uk The carbon atom bonded to the oxygen (C5) is found at a lower field than the carbon atom bonded to the sulfur (C4) due to the higher electronegativity of oxygen.

For instance, in the analysis of 5-[3-(dimethoxymethysilyl)propyloxymethyl]-1,3-oxathiolane-2-thione, the thione carbon (C=S) was observed at 189.3 ppm for an adduct. google.com The carbons of the oxathiolane ring also show distinct signals that are crucial for structural confirmation. The chemical shifts of substituted 1,3-oxathiolan-2-ones can be influenced by the nature and position of the substituents. nih.gov

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

| C=O | 160 - 185 |

| C5 (O-C H₂) | 50 - 90 |

| C4 (S-C H₂) | 30 - 60 |

Note: These are general ranges and can be influenced by substituents and solvent. chemguide.co.uk

The five-membered 1,3-oxathiolane ring is not planar and exists in various conformations, most commonly envelope or half-chair forms. researchgate.netresearchgate.net NMR spectroscopy is a powerful tool for studying these conformations in solution. The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the preferred conformation of the ring and the stereochemistry of substituents can be determined. researchgate.netdoi.org

For example, studies on substituted 1,3-oxathiolanes have shown that the ring can adopt a slightly distorted envelope conformation, with the oxygen atom often at the "flap" position. researchgate.net In some cases, a half-chair conformation is preferred. researchgate.net The presence of substituents can influence the conformational equilibrium.

Nuclear Overhauser Effect (NOE) spectroscopy is a specialized NMR technique that is instrumental in determining the relative stereochemistry of substituents on the this compound ring. NOE experiments measure the transfer of nuclear spin polarization from one nucleus to another through space. An enhancement of a proton's signal is observed when a spatially close proton is irradiated.

This technique has been crucial in the study of nucleoside analogues containing the 1,3-oxathiolane ring, such as in the synthesis of lamivudine (B182088). acs.orgbeilstein-journals.org By observing NOE correlations between protons on the substituent and protons on the oxathiolane ring, the cis or trans relationship of the substituents can be unequivocally established. acs.org

Conformational Analysis and Stereochemical Assignment via NMR

Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable information about the structure of the molecule through the analysis of its fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure. Common fragmentation pathways for benzoxathiepine derivatives, which contain a related ring system, involve the loss of small neutral molecules like carbon monoxide (CO). researchgate.net

For substituted 1,3-oxathiolanes, such as the antiviral drug Lamivudine, which contains a 1,3-oxathiolane ring, high-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) allows for precise mass determination. nih.gov The fragmentation of the protonated molecule [M+H]⁺ can yield characteristic fragment ions. For Lamivudine, a significant fragment ion observed is at m/z 112.0505, corresponding to the protonated cytosine base. nih.gov

Interactive Data Table: Selected Mass Spectral Data for Lamivudine ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Tentative Formula |

| 230.0594 | 112.0505 | C₄H₆N₃O⁺ |

| 230.0594 | 94.04 | C₄H₄N₃⁺ |

| 230.0594 | 73.0105 | C₃H₅S⁺ |

Note: Data for Lamivudine, a nucleoside analogue containing a 1,3-oxathiolane ring. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. savemyexams.com This peak typically appears in the region of 1680-1750 cm⁻¹. savemyexams.com The exact position of this band can provide clues about the ring strain and electronic environment of the carbonyl group.

Other characteristic absorptions include the C-O stretching vibrations, which are typically found in the 1000-1300 cm⁻¹ region, and the C-H stretching vibrations of the methylene groups, which appear around 2850-3000 cm⁻¹. savemyexams.comcore.ac.uk The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the cyclic ester (lactone) structure rather than an open-chain hydroxy acid. core.ac.uk

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Bond | Wavenumber (cm⁻¹) | Description |

| C=O | 1680 - 1750 | Strong, sharp |

| C-O | 1000 - 1300 | Medium to strong |

| C-H | 2850 - 3000 | Medium |

Note: These are general frequency ranges. savemyexams.comcore.ac.uk

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on bond lengths, bond angles, and conformational features of molecules like this compound and its derivatives in the solid state.

Research has successfully employed X-ray diffraction to elucidate the structures of several compounds containing the 1,3-oxathiolane ring. For instance, the crystal structure of novel 6-hydroxy-benzo[d] researchgate.netmdpi.comoxathiol-2-one Schiff bases has been determined. mdpi.comresearchgate.net In the specific case of the derivative designated 4q , single-crystal X-ray analysis revealed an orthorhombic crystal system with the space group Pbcn. nih.gov The analysis confirmed the E configuration of the imine double bond and the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen atom. researchgate.net

The structure of spirocyclic 1,3-oxathiolanes, formed from the reaction of thiolactones with optically active oxiranes, has also been established by X-ray crystallography. uzh.ch These studies confirmed the relative configurations of the newly formed stereocenters, which result from a highly regio- and stereoselective SN2-type mechanism. uzh.ch

While a crystal structure for the parent this compound is not widely reported in the reviewed literature, structures of the closely related 1,3-oxathiolane-2-thione derivatives have been characterized. A search of the Cambridge Structural Database (CSD) indicates that the saturated 1,3-oxathiolane-2-thione ring system exhibits a significant degree of twisting. mdpi.comresearchgate.net This is in contrast to the unsaturated 1,3-oxathiole-2-thione ring, which is essentially planar. mdpi.com

Detailed crystallographic data for a representative derivative, (E)-5-((4-chlorobenzylidene)amino)-6-hydroxybenzo[d] researchgate.netmdpi.comoxathiol-2-one (4q) , is presented below. nih.gov

| Parameter | Value |

| Formula | C₁₄H₈ClNO₃S |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 18.336(6) |

| b (Å) | 7.051(2) |

| c (Å) | 19.896(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2572.2(14) |

| Z | 8 |

| Temperature (K) | 100(2) |

This interactive table provides a summary of the crystallographic data obtained for a derivative of this compound.

Furthermore, crystalline forms of complex nucleoside analogues incorporating the 1,3-oxathiolane structure, such as (-)-cis-4-amino-1-(2-hydroxymethyl-1,3-oxathiolan-5-yl)-(1H)-pyrimidin-2-one , have been identified and characterized. google.comgoogle.com These studies describe distinct crystal morphologies, such as needle-shaped and bipyramidal crystals, which possess different physical properties, including unique absorption bands in their infrared spectra. google.com

Integration of Computational Methods for Structural Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in this compound research for predicting molecular structures, understanding electronic properties, and validating experimental findings. researchgate.net These theoretical models provide a deeper insight into the molecule's geometry and reactivity, complementing experimental data from techniques like X-ray crystallography.

In studies of 6-hydroxy-benzo[d] researchgate.netmdpi.comoxathiol-2-one Schiff bases, DFT calculations were performed to determine the most stable conformer. The calculations correctly predicted that the E isomer is the lowest energy conformer, which was subsequently confirmed by X-ray crystallography. researchgate.netnih.gov A significant energy difference was calculated between the E and Z isomers, attributed to the stabilization from a strong intramolecular hydrogen bond in the E form. nih.gov The remarkable agreement between the calculated and experimental structural parameters, such as bond lengths and angles, underscores the predictive power of these computational methods. researchgate.netnih.gov

A comparison of key structural parameters for compound 4q from X-ray data and DFT calculations is shown below.

| Parameter | X-ray Data (Å, °) | Calculated (DFT) (Å, °) |

| O(6)···N distance | 2.633(8) | 2.67 |

| H(6)···N distance | 2.15 | 2.09 |

| O(6)–H(6) length | 0.84 | 0.97 |

| ∠O(6)–H(6)···N angle | 117 | 116.6 |

This interactive table highlights the strong correlation between experimental X-ray diffraction data and theoretical DFT calculations for a this compound derivative.

DFT calculations are also employed to model reaction pathways and predict the reactivity of the 1,3-oxathiolane ring system. For example, methods like B3LYP/6-31G** can be used to map electron density distribution, identify potential nucleophilic and electrophilic sites, and calculate the activation barriers for reactions. This predictive capability is crucial for designing new synthetic routes and understanding the chemical behavior of these heterocyclic compounds.

Molecular docking, another computational technique, has been used to investigate the interaction of 1,3-oxathiolane derivatives with biological targets. researchgate.net These simulations help in understanding the structure-activity relationship (SAR) by identifying key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the active site of an enzyme or receptor. researchgate.net This integration of computational and experimental approaches accelerates the process of drug discovery and the development of new functional materials based on the this compound scaffold.

Applications of 1,3 Oxathiolan 2 One and Its Derivatives in Chemical Science

Building Blocks in Complex Organic Synthesis

1,3-Oxathiolan-2-one serves as a pivotal intermediate and precursor in the construction of complex molecular architectures, ranging from other heterocyclic systems to medicinally important bioactive compounds.

The high reactivity of the this compound ring allows it to be readily converted into other heterocyclic structures. ontosight.ai The ring is susceptible to nucleophilic attack, which can be strategically employed to generate diverse molecular scaffolds. For instance, upon heating, this compound can undergo decarboxylation to produce ethylene (B1197577) sulfide (B99878). researchgate.net

Furthermore, its reactions with amines can lead to different products depending on the conditions, including mercaptoethylation or the formation of polythioethers. researchgate.net Derivatives such as 2-methyl-2-phenyl-1,3-oxathiolan-5-one have been utilized as starting materials in three-component reactions to synthesize 1,3-thiazine analogues, another important class of sulfur-containing heterocycles. mdpi.com A metal-free carbonylative cyclization of propargylic alcohols with sulfur, using a carbon monoxide surrogate, has also been developed to produce 1,3-oxathiolan-2-ones. chim.it

| Precursor | Reagent/Condition | Resulting Heterocycle |

| This compound | Heat | Ethylene sulfide |

| This compound | Amines | Mercaptoethylated products, Polythioethers |

| 2-Methyl-2-phenyl-1,3-oxathiolan-5-one | Aromatic aldehydes, Ammonium (B1175870) acetate | 1,3-Thiazine analogues |

| Propargylic alcohols | Sulfur, CO surrogate (TFBen), DBU | 1,3-Oxathiolan-2-ones |

The 1,3-oxathiolane (B1218472) framework is a cornerstone in the synthesis of numerous biologically active molecules, particularly antiviral nucleoside analogues. ontosight.aijocpr.comontosight.ai Its most notable application is as a key intermediate for the synthesis of the anti-HIV drugs Lamivudine (B182088) (3TC) and Emtricitabine (FTC), which are essential components in antiretroviral therapy. nih.govnih.govacs.org

In these syntheses, the 1,3-oxathiolane ring acts as a bioisostere for the furanose sugar ring found in natural nucleosides. nih.gov The general strategy involves the construction of a suitably substituted 1,3-oxathiolane precursor, which is then coupled with a protected pyrimidine (B1678525) base (like cytosine or 5-fluorocytosine) in a key N-glycosylation step. nih.govgoogle.com The synthesis of the oxathiolane core itself can be achieved through various routes, including the acid-catalyzed cyclocondensation of an aldehyde with a mercapto-alcohol derivative or the reaction of mercaptoacetic acid with an aldehyde. nih.gov A significant challenge and area of innovation in these syntheses is controlling the stereochemistry at the chiral centers of the oxathiolane ring to produce the single, biologically active enantiomer. nih.govacs.org For example, a key intermediate for both 3TC and FTC is an optically pure hydroxyoxathiolane, achieved through methods like dynamic kinetic resolution. acs.org

| Bioactive Compound | Therapeutic Area | Role of 1,3-Oxathiolane-2-one |

| Lamivudine (3TC) | Antiviral (HIV) | Key structural core (sugar ring analogue) |

| Emtricitabine (FTC) | Antiviral (HIV) | Key structural core (sugar ring analogue) |

| Coviracil | Antiviral | Building block for the oxathiolanyl-nucleoside |

Precursors for Other Heterocyclic Compound Synthesis

Role in Polymer Chemistry and Materials Science

The ability of the this compound ring to undergo ring-opening polymerization (ROP) and other chemical modifications has established it as a valuable monomer and functional component in the development of advanced polymeric materials. rsc.org

1,3-Oxathiolan-2-ones are effective monomers for producing polythiocarbonates, a class of sulfur-containing polymers. researchgate.netrsc.org The ring-opening polymerization (ROP) of these monomers is often more selective and occurs more readily than that of their oxygen-only analogues, cyclic carbonates. rsc.org The ROP of ethylene monothiocarbonate (an alternative name for this compound) was first reported in 1975 using a titanium-based catalyst. researchgate.netrsc.org More contemporary approaches for polythiocarbonate synthesis sometimes favor the direct alternating copolymerization of carbonyl sulfide (COS) with epoxides, which can also proceed via a cyclic thiocarbonate intermediate. researchgate.netresearchgate.netacs.org The resulting poly(monothiocarbonate)s can exhibit desirable properties such as high molecular weight and, in some cases, crystallinity. researchgate.netacs.org

Derivatives of this compound are instrumental in creating functionalized polymers with tailored properties. morressier.comgoogle.com For example, monomers such as (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate (B99206) (DTCMMA) can be copolymerized with standard monomers like methyl methacrylate. morressier.com The resulting polymer possesses pendant 1,3-oxathiolane-2-thione groups along its backbone. These cyclic groups are reactive handles that can be opened by nucleophiles, such as primary amines, to introduce thiol functionalities into the polymer structure. morressier.com This post-polymerization modification allows for the creation of materials with specific chemical reactivity. morressier.com Furthermore, the copolymerization of carbonyl sulfide with functional epoxides yields functional polythiocarbonates directly. researchgate.netacs.org These sulfur-containing polymers are explored for applications requiring specific thermal or optical properties, such as high refractive indices. researchgate.netgoogle.com

The reactive nature of the this compound ring and its derivatives is harnessed for crosslinking applications and for modifying surfaces. morressier.comgoogle.com The ring-opening reaction of pendant 1,3-oxathiolane-2-thione groups with amines generates free thiol groups on the polymer chain. morressier.com These thiols can then participate in further reactions to form crosslinks, for instance, through oxidative coupling or via thiol-ene click chemistry. morressier.comgoogle.com

A notable application involves the creation of photosensitive polymeric systems. morressier.com A copolymer containing 1,3-oxathiolane-2-thione units is mixed with a photo-sensitive crosslinker that releases primary amines upon UV exposure. morressier.com These photogenerated amines then react with the oxathiolane rings, causing ring-opening and subsequent crosslinking of the polymer film. morressier.com

For surface functionalization, siloxy-functionalized 1,3-oxathiolane-2-thiones have been developed. google.com These compounds can be used to treat various surfaces. The siloxy part of the molecule allows for strong adhesion and film formation on the substrate via a sol-gel reaction, while the oxathiolane moiety provides a reactive handle for further chemistry. google.com Ring-opening of the cyclic dithiocarbonate (cycDTC) moiety with an amine yields a surface-bound thiol, which can improve adhesion or be used to attach other molecules. google.com This approach is used to create primers, adhesion promoters, and functional coatings for a variety of materials. google.com

| Application Area | Key Derivative/System | Mechanism | Resulting Functionality |

| Crosslinking | Polymer with pendant 1,3-oxathiolane-2-thione groups | Ring-opening with diamines or photogenerated amines | Covalently crosslinked network |

| Surface Functionalization | Siloxy-functionalized 1,3-oxathiolane-2-thiones (cycDTC-Si) | Sol-gel reaction of siloxy groups; Ring-opening of cycDTC | Enhanced adhesion, reactive thiol surfaces |

| Curable Materials | Liquid oligomers with cycDTC side chains | Ring-opening with amines; Sol-gel condensation | Adhesives, coatings, sealants |

Development of Functionalized Polymeric Materials

Catalysis and Reagent Development

The 1,3-oxathiolane framework is not only a target for synthesis but also a tool for it, serving as a precursor to catalytic systems and as a direct participant in important chemical reactions.

Organocatalyst Precursors

Chiral 1,3-oxathiolane derivatives are valuable as chiral ligands and have been investigated for their applications in asymmetric catalysis. researchgate.net The defined stereochemistry of these molecules is crucial for inducing enantioselectivity in chemical reactions. For instance, chiral 1,3-oxathiolanes are used in asymmetric synthesis, where their specific spatial arrangement helps to control the formation of a desired stereoisomer of the product. researchgate.netnih.gov Studies have explored the use of these compounds as chiral NMR shift reagents and in the development of chiral catalysts. researchgate.net The synthesis of chiral 1,3-oxathiolane-2-imines, for example, can be achieved with high enantioselectivity using palladium(0) complexes with chiral phosphine (B1218219) ligands like TolBINAP. acs.org

Reagents in Specific Chemical Transformations

This compound and its derivatives are versatile reagents that participate in a range of chemical transformations, serving as valuable intermediates in organic synthesis. lookchem.comresearchgate.net

One notable reaction is its thermal decarboxylation to produce ethylene sulfide. researchgate.netrsc.org It also reacts with amines under different conditions to yield various products, including those resulting from mercaptoethylation, mercaptoethyl carboxylation, or the formation of polythioethers. researchgate.netrsc.org Furthermore, the imino group of 1,3-oxathiolane-2-imine derivatives can undergo acid hydrolysis to yield the corresponding this compound. researchgate.net The compound is also instrumental in the synthesis of oxazolidin-2-one analogues, which are significant in the pursuit of new antibiotics against resistant bacterial strains like MRSA. lookchem.com

A summary of key transformations is provided in the table below.

| Starting Material | Reagent(s)/Conditions | Product(s) | Key Finding |

| This compound | Heat | Ethylene sulfide | Thermal decarboxylation. researchgate.netrsc.org |

| This compound | Amines | Mercaptoethylated compounds, Polythioethers | Reaction outcome is condition-dependent. researchgate.netrsc.org |

| 1,3-Oxathiolan-2-imine derivative | Acid Hydrolysis | This compound | Transformation of the exocyclic imino group. researchgate.net |

| This compound | (Used as a reagent) | Oxazolidin-2-one analogues | Synthesis of precursors for potential antibiotics. lookchem.com |

Emerging Applications in Diverse Scientific Fields

The utility of the this compound scaffold extends beyond traditional synthesis into several burgeoning areas of scientific research, highlighting its adaptability and potential for innovation.

Polymer and Materials Science: In polymer chemistry, 1,3-oxathiolan-2-ones are used as monomers in ring-opening polymerization (ROP) to create polythiocarbonates. researchgate.netrsc.org The first report of ROP with ethylene monothiocarbonate (a synonym for this compound) dates back to 1975. researchgate.netrsc.org More contemporary methods often involve the direct co-polymerization of carbonyl sulfide with epoxides. researchgate.netrsc.org These resulting sulfur-containing polymers often exhibit high refractive indices, making them suitable for optical materials like lenses and prisms. rsc.org Additionally, this compound is used to synthesize biodegradable linear polymers designed to degrade in specific reducing environments, which is a desirable characteristic for pharmaceutical applications such as targeted drug delivery systems. lookchem.com Derivatives like 5-(methacryloyloxy)methyl-1,3-oxathiolane-2-thione (B65540) are copolymerized to create materials with reactive side chains for coatings and adhesives. morressier.com

Medicinal Chemistry: The 1,3-oxathiolane ring is a cornerstone of many pharmacologically active compounds. ontosight.ai Most notably, it forms the core of a class of nucleoside analogues with significant antiviral activity. ontosight.aiontosight.ai Compounds such as Lamivudine (3TC) and Emtricitabine (FTC) are nucleoside reverse transcriptase inhibitors (NRTIs) that feature a 1,3-oxathiolane ring in place of the sugar moiety of natural nucleosides. nih.govgoogle.com These drugs are critical in the treatment of viral infections like HIV and Hepatitis B. ontosight.ai The synthesis of these enantiomerically pure nucleoside analogues is a major focus, often involving the stereoselective condensation of a 1,3-oxathiolane intermediate with a pyrimidine or purine (B94841) base. nih.govgoogle.comwipo.intnih.govgoogle.com Beyond antiviral applications, derivatives of 1,3-oxathiolane-2-imines have shown potential as antiproliferative and anti-inflammatory agents. researchgate.net

Agrochemicals: Derivatives of 1,3-oxathiolane have been identified as valuable core structures for the development of herbicidal agents, demonstrating their relevance in the agrochemical field. researchgate.net

A summary of these emerging applications is presented below.

| Field | Application | Specific Compound/Derivative | Key Finding |

| Polymer Science | Monomer for biodegradable polymers | This compound | Forms polymers that degrade in reducing environments, useful for drug delivery. lookchem.com |

| Monomer for polythiocarbonates | This compound (Ethylene monothiocarbonate) | Used in Ring-Opening Polymerization (ROP) to create sulfur-containing polymers. researchgate.netrsc.org | |

| High refractive index materials | Polymers from 5-((dibenzylamino)methyl)-1,3-oxathiolane-2-thione | Sulfur-containing polymers are useful for optical applications like lenses. rsc.org | |

| Functionalizable surfaces | Copolymers with (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate | Allows for post-modification of surfaces via ring-opening reactions, enabling multi-functional surfaces. morressier.com | |

| Medicinal Chemistry | Antiviral (HIV, Hepatitis B) | 1,3-Oxathiolane nucleoside analogues (e.g., Lamivudine) | The oxathiolane ring replaces the natural sugar moiety, inhibiting viral replication. ontosight.aiontosight.ainih.gov |

| Anti-inflammatory, Antiproliferative | Functionalized 1,3-oxathiolane-2-imines | These derivatives exhibit a range of biological activities. researchgate.net | |

| Agrochemicals | Herbicidal agents | 1,3-Oxathiolane derivatives | Serve as a core structure for developing new herbicides. researchgate.net |

Biological and Medicinal Chemistry Research on 1,3 Oxathiolan 2 One Analogues

Exploration of Therapeutic Potentials of 1,3-Oxathiolan-2-one Derivatives

Derivatives of this compound have demonstrated significant promise in various areas of medicinal chemistry. ontosight.ai The inherent reactivity of the five-membered ring, containing both oxygen and sulfur atoms, coupled with the carbonyl group, contributes to its biological activity. ontosight.ai Researchers have synthesized and evaluated a multitude of analogues, uncovering activities that span from fighting infectious diseases to combating cancer and inflammation. ontosight.airesearchgate.netsemanticscholar.org

The search for novel antimicrobial and antifungal agents has led to the investigation of this compound derivatives. Studies have shown that certain derivatives exhibit notable activity against various bacterial and fungal strains. jocpr.comontosight.ai For instance, some 1,3-oxathiolan-5-one (B1253419) derivatives have shown significant antimicrobial activity, with compounds bearing electron-withdrawing groups demonstrating enhanced efficacy against pathogens like Escherichia coli and Staphylococcus aureus.

Natural derivatives isolated from organisms such as Chaetomium globosum have also displayed moderate antifungal properties. Furthermore, the synthesis of novel benzothiazinoisoindolones and benzoindenothiazin-11-ones, which can be related to the broader class of sulfur-containing heterocycles, has yielded compounds with remarkable inhibitory activity against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Aspergillus niger. researchgate.net Specifically, compounds 5o and 5t from one study showed MIC values in the range of 0.0141–0.0283 µmol/mL against these microbes. researchgate.net Another compound, 5j , was found to be active against E. coli and Candida albicans with MIC values of 0.0286 µmol/mL and 0.0143 µmol/mL, respectively. researchgate.net

Table 1: Antimicrobial Activity of Selected this compound Analogues and Related Compounds

| Compound/Derivative | Target Organism(s) | Activity/MIC Value | Reference(s) |

| 1,3-Oxathiolan-5-one derivatives | Escherichia coli, Staphylococcus aureus | Significant antimicrobial activity | |

| Natural 1,3-oxathiolane (B1218472) derivatives | Fungi | Moderate antifungal activity | |

| Compound 5o | B. subtilis, S. aureus, P. aeruginosa, A. niger | 0.0141–0.0283 µmol/mL | researchgate.net |

| Compound 5t | B. subtilis, S. aureus, P. aeruginosa, A. niger | 0.0141–0.0283 µmol/mL | researchgate.net |

| Compound 5j | E. coli, C. albicans | 0.0286 µmol/mL, 0.0143 µmol/mL | researchgate.net |

A significant area of research for 1,3-oxathiolane analogues has been in antiviral therapy, particularly against the human immunodeficiency virus (HIV) and hepatitis B virus (HBV). google.comoup.com Nucleoside analogues containing the 1,3-oxathiolane ring have shown potent antiviral activity. ontosight.ai

A key example is the enantiomer (–)-2-hydroxymethyl-5-(5-fluorocytosin-1-yl)-1,3-oxathiolane (FTC), which demonstrates significant activity against HIV with an EC50 of 0.0077 to 0.02 μM. google.com The corresponding (+)-enantiomer is also active, though to a lesser extent (EC50 of 0.28-0.84 μM). google.com These nucleoside analogues function as chain terminators in viral DNA synthesis. ontosight.airesearchgate.net After being phosphorylated by cellular kinases, they are incorporated into the growing viral DNA strand by reverse transcriptase. google.com The absence of a 3'-hydroxyl group on the oxathiolane ring prevents further chain elongation, thus inhibiting viral replication. researchgate.net

The racemic mixture of the C1′-β isomer of 2-hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane, known as (±)-BCH-189, has shown anti-HIV activity comparable to AZT but with no cellular toxicity at therapeutic levels. google.com The (-)-enantiomer of BCH-189, also known as Lamivudine (B182088) (3TC), is a potent inhibitor of both HIV and HBV. oup.com

Table 2: Anti-HIV/HBV Activity of 1,3-Oxathiolane Nucleoside Analogues

| Compound | Virus | Activity (EC50) | Mechanism of Action | Reference(s) |

| (–)-FTC | HIV | 0.0077–0.02 μM | Chain terminator of viral DNA synthesis | google.com |

| (+)-FTC | HIV | 0.28–0.84 μM | Chain terminator of viral DNA synthesis | google.com |

| (±)-BCH-189 | HIV | Comparable to AZT | Reverse transcriptase inhibitor | google.com |

| Lamivudine (3TC) | HIV, HBV | Potent inhibitor | Reverse transcriptase inhibitor, DNA polymerase inhibitor | oup.com |

The potential of this compound derivatives as anticancer agents has been another fertile ground for research. ontosight.airesearchgate.netontosight.ai Certain derivatives have exhibited significant inhibitory effects against cancer cell lines. ontosight.ai For instance, some 1,3-benzoxathiol-2-one (B14798029) derivatives have shown promising results against various cancer cell lines without significant cytotoxicity to normal cells. researchgate.net

Research into 5,5-disubstituted 1,2-oxathiolan-4-one 2,2-dioxides has demonstrated selective cytotoxicity against the triple-negative breast cancer cell line MDA-MB-231. x-mol.net Molecular docking studies have suggested a good binding affinity of these compounds for therapeutic targets in cancer treatment. x-mol.net Additionally, some 1,3-oxathiol-2-ylidene benzamides have been found to possess inhibitory potential against HeLa cervical cancer cell lines. researchgate.net

Derivatives of this compound have also been investigated for their anti-inflammatory properties. researchgate.netsemanticscholar.org For example, 5-Hydroxy-1,3-benzoxathiol-2-one has been identified as a promising precursor for synthesizing pharmaceuticals targeting inflammatory diseases due to its inherent anti-inflammatory properties. The mechanism of action for some related benzoxathiole derivatives may involve the inhibition of nuclear factor-kappaB (NF-κB) activation, a key pathway in inflammation.

Furthermore, some thiazine (B8601807) derivatives, which share the heterocyclic sulfur-containing core, have demonstrated analgesic and anti-inflammatory activities. semanticscholar.org The broad pharmacological potential of these compounds also extends to antioxidant properties, with some derivatives being explored for their ability to reduce oxidative stress. sctunisie.org

Anticancer and Antiproliferative Investigations

Enzyme Inhibition Studies

The interaction of this compound derivatives with enzymes is a critical aspect of their biological activity. ontosight.ai Certain derivatives have been identified as potent enzyme inhibitors. ontosight.airesearchgate.net For example, a study on 1,3-oxathiol-2-ylidene benzamides revealed that some compounds are effective inhibitors of alkaline phosphatases. researchgate.net Specifically, compound 4m from this study was found to be a dual inhibitor of both tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (c-IAP), while compounds 4g and 4i were potent and selective inhibitors of TNAP and c-IAP, respectively. researchgate.net

The mechanism of inhibition often involves interactions with amino acid residues and metal ions within the enzyme's active site. researchgate.net For instance, π-π interactions between the 1,3-oxathiole (B12646694) ring and histidine residues have been implicated in the dual inhibitory action of some compounds. researchgate.net

Receptor Modulation and Ligand-Binding Studies (e.g., Muscarinic Receptors, Serotonin (B10506) Receptors)

The conformational restriction provided by the 1,3-oxathiolane ring has been utilized in the design of ligands for various receptors, including muscarinic and serotonin receptors. researchgate.net By incorporating the 1,3-oxathiolane structure, researchers have developed new classes of ligands that can selectively bind to different receptor subtypes. researchgate.net

In the realm of muscarinic receptors, a series of 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine 3-sulfoxides were synthesized and evaluated. acs.org One particular compound, (+)-8, was identified as a potent and functionally selective M2 partial agonist. acs.org This highlights the potential of using the 1,3-oxathiolane scaffold to achieve selectivity among muscarinic receptor subtypes. acs.org

Similarly, studies on 1,3-dioxolane-based ligands, which are structurally related to 1,3-oxathiolanes, have shown that these compounds can bind to both α1 adrenoceptor subtypes and 5-HT1A serotonin receptors. researchgate.net Appropriate structural modifications can steer the selectivity towards one receptor system over the other, making these compounds versatile tools for developing more selective ligands. researchgate.net